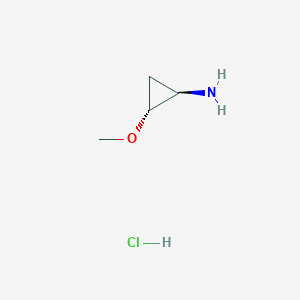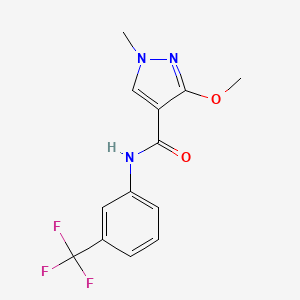![molecular formula C24H17FN6O2 B2779854 1-[(3-fluorophenyl)methyl]-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1428365-80-3](/img/structure/B2779854.png)
1-[(3-fluorophenyl)methyl]-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-fluorophenyl)methyl]-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining indole, pyrimidine, and pyridazine moieties, which contribute to its diverse chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling under specific conditions to form the desired compound. Key steps include:
Formation of Indole Intermediate: The indole ring is synthesized through Fischer indole synthesis, involving the reaction of phenylhydrazine with an aldehyde or ketone.
Pyrimidine Intermediate Synthesis: The pyrimidine ring is formed via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Coupling Reaction: The indole and pyrimidine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-fluorophenyl)methyl]-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.
Aplicaciones Científicas De Investigación
1-[(3-fluorophenyl)methyl]-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with unique chemical properties.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets, leading to the modulation of biochemical pathways. For example, in cancer research, it may inhibit the activity of certain kinases, thereby preventing the proliferation of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Uniqueness
1-[(3-fluorophenyl)methyl]-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and enhances its biological activity compared to similar compounds with different substituents.
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(6-indol-1-ylpyrimidin-4-yl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN6O2/c25-18-6-3-4-16(12-18)14-31-23(32)9-8-19(29-31)24(33)28-21-13-22(27-15-26-21)30-11-10-17-5-1-2-7-20(17)30/h1-13,15H,14H2,(H,26,27,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVDRRKGVHYLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NC=NC(=C3)NC(=O)C4=NN(C(=O)C=C4)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2779773.png)
![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate](/img/structure/B2779777.png)
![(1R,5S)-8-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2779778.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2779783.png)


![2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2779788.png)
![3-(4-{5-[(5E)-3-{3-[(3-CARBOXYPHENYL)CARBAMOYL]PROPYL}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}BUTANAMIDO)BENZOIC ACID](/img/structure/B2779789.png)
![N-(3,5-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2779790.png)
![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2779791.png)


